5-Methylpyrazine-2,3-dicarboxylic acid

Descripción

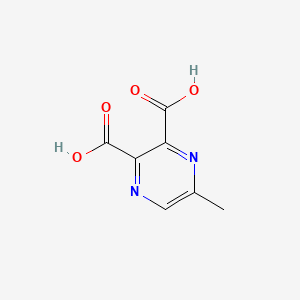

Structure

2D Structure

Propiedades

IUPAC Name |

5-methylpyrazine-2,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O4/c1-3-2-8-4(6(10)11)5(9-3)7(12)13/h2H,1H3,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSVGGGCOTVOOSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=N1)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70203708 | |

| Record name | 5-Methylpyrazine-2,3-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70203708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5521-60-8 | |

| Record name | 5-Methyl-2,3-pyrazinedicarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5521-60-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methylpyrazine-2,3-dicarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005521608 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5521-60-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89408 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Methylpyrazine-2,3-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70203708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methylpyrazine-2,3-dicarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.425 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mecanismo De Acción

Mode of Action

It is known that the compound can undergo bromination reactions, which could potentially alter its interactions with its targets.

Biochemical Pathways

The compound’s bromination reactions suggest that it may interact with pathways involving brominated compounds.

Actividad Biológica

5-Methylpyrazine-2,3-dicarboxylic acid (also known as 5-Methylpyrazine-2-carboxylic acid) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its antimicrobial, antioxidant, and potential therapeutic applications.

This compound has the molecular formula and is characterized by two carboxylic acid groups attached to a pyrazine ring. The compound is synthesized through various methods, including oxidation processes involving 2,5-dimethylpyrazine as a precursor .

Table 1: Basic Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C7H6N2O4 |

| Molecular Weight | 166.13 g/mol |

| Melting Point | 164-172 °C |

| Solubility | Soluble in water |

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrazine compounds exhibit notable antimicrobial properties. Specifically, synthesized derivatives of pyrazine-2-carboxylic acids have shown efficacy against various bacterial strains, including E. coli and Pseudomonas aeruginosa. In particular, compounds derived from 5-methylpyrazine-2-carboxylic acid demonstrated significant inhibition of GlcN-6-P synthase, which is linked to their antibacterial activity .

Antioxidant Activity

The antioxidant properties of this compound were evaluated using methods such as DPPH and ABTS assays. Results indicated that certain derivatives exhibited strong antioxidant activity, suggesting potential applications in preventing oxidative stress-related diseases .

Anti-Tubercular Activity

A study focusing on the synthesis of 5-methylpyrazine-2-carbohydrazide derivatives revealed promising anti-tubercular activity among several synthesized compounds. The structure-activity relationship (SAR) analyses indicated that modifications to the pyrazine structure could enhance bioactivity against tuberculosis .

Case Studies

- Antimicrobial Evaluation : A series of pyrazine derivatives were synthesized and tested for antimicrobial activity against multiple clinical isolates. The results indicated that some derivatives exhibited higher activity levels than standard antibiotics, establishing their potential as new therapeutic agents .

- Bioremediation Potential : Research on microbial degradation of pyrazines highlighted the ability of specific bacterial strains to metabolize 5-methylpyrazine-2-carboxylic acid. This suggests its utility in bioremediation processes for environmental cleanup .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

5-Methylpyrazine-2,3-dicarboxylic acid serves as an important intermediate in the synthesis of various pharmaceuticals. It is particularly noted for its role in the production of hypoglycemic agents such as sulfonylureas, which are used to manage diabetes. For instance, it is involved in the synthesis of glipizide and acipimox, both of which are significant in treating metabolic disorders .

Case Study: Synthesis of Hypoglycemic Agents

A recent study highlighted an efficient method for synthesizing 5-methylpyrazine-2-carboxylic acid through the oxidation of 2,5-dimethylpyrazine using potassium permanganate. This method not only improved yield but also reduced production costs by recycling reaction solvents .

| Compound | Application | Synthesis Method |

|---|---|---|

| Glipizide | Diabetes management | Derived from 5-methylpyrazine-2-carboxylic acid |

| Acipimox | Lipid regulation | Utilizes 5-methylpyrazine-2-carboxylic acid as an intermediate |

Environmental Applications

The degradation of pyrazine compounds, including this compound, has been studied for bioremediation purposes. Certain bacterial strains have shown the capability to metabolize these compounds, indicating potential for environmental cleanup strategies.

Case Study: Biodegradation by Pseudomonas spp.

Research demonstrated that Pseudomonas putida can metabolize 5-methylpyrazine-2-carboxylic acid, transforming it into less harmful substances. This biotransformation process highlights the compound's potential role in bioremediation efforts targeting pyrazine contamination in soils .

Analytical Chemistry

In analytical applications, this compound can be effectively analyzed using High-Performance Liquid Chromatography (HPLC). The compound's separation and quantification are crucial for both research and quality control in pharmaceutical manufacturing.

Analytical Methodology

A study outlined a reverse-phase HPLC method using acetonitrile and water as mobile phases. This method allows for the efficient separation of this compound from impurities and is scalable for preparative applications .

| Method | Mobile Phase Composition | Application |

|---|---|---|

| Reverse-phase HPLC | Acetonitrile + Water + Phosphoric Acid | Isolation of impurities in pharmaceuticals |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Crystallographic Differences

- Key Observations :

- The methyl group in the 5-position of this compound induces chirality and a unique Kagomé lattice, absent in unsubstituted analogs .

- 5,6-Dimethylpyrazine-2,3-dicarboxylic acid exhibits significant carboxyl group twisting (up to 87.9°), reducing symmetry compared to the 5-methyl derivative .

- Pyridine-3,5-dicarboxylic acid (3,5H₂PyDC) lacks the heteroaromatic nitrogen arrangement of pyrazine derivatives, leading to distinct coordination geometries in MOFs .

Physicochemical and Functional Properties

| Property | This compound | 5,6-Dimethylpyrazine-2,3-dicarboxylic Acid | Pyrazine-2,3-dicarboxylic Acid |

|---|---|---|---|

| Molecular Weight (g/mol) | 196.13 | 210.18 | 170.11 |

| Solubility | Moderate in polar solvents | Low (hydrophobic methyl groups) | High in water, DMSO |

| Acidity (pKa) | ~2.5 (COOH), ~4.1 (COOH) | Similar to methyl analogs | ~1.8, ~3.9 (carboxylic groups) |

| Thermal Stability | Stable up to 250°C | Decomposes above 200°C | Stable up to 300°C |

Métodos De Preparación

Oxidation of 2,5-Dimethylpyrazine Using Potassium Permanganate

This method involves the oxidation of 2,5-dimethylpyrazine to 5-methylpyrazine-2,3-dicarboxylic acid using potassium permanganate as the oxidizing agent in the presence of inorganic bases.

Step 1: Preparation of Inorganic Base Solution

An inorganic base such as lithium hydroxide or sodium carbonate is prepared at specified molar concentrations (e.g., lithium hydroxide 1 mol/L or sodium carbonate 2 mol/L). The solution is cooled to 0–25 °C.Step 2: Addition of 2,5-Dimethylpyrazine

2,5-Dimethylpyrazine is added in batches to the base solution, maintaining the system temperature between 5–30 °C to stabilize the reaction environment.Step 3: Oxidation Reaction

Solid potassium permanganate is added gradually over 0.5 to 1 hour, with the reaction temperature controlled between 10–30 °C. The reaction proceeds until completion, indicated by the consumption of permanganate.Step 4: Filtration and Washing

After reaction completion, the mixture is filtered to remove solids. The filtrate is washed with an organic solvent (e.g., chloroform) to extract unreacted raw materials.Step 5: pH Adjustment and Extraction

The aqueous phase is acidified with concentrated hydrochloric acid to pH 2–3 and stirred for about 1 hour. The product is then extracted with butanone.Step 6: Product Isolation

Butanone is removed by distillation, yielding a crude product that is refluxed with water to obtain purified this compound with a purity of approximately 99.9% and a yield of about 55%.

- Use of lithium hydroxide or sodium carbonate as the base.

- Adjustment of permanganate dosage (0.2 to 2.5 times the amount of 2,5-dimethylpyrazine).

- Temperature and pH variations during reaction and extraction steps.

| Parameter | Range / Value |

|---|---|

| Base type | Lithium hydroxide, Sodium carbonate |

| Base concentration | 1 mol/L (LiOH), 2 mol/L (Na2CO3) |

| Reaction temperature | 5–30 °C |

| Potassium permanganate dose | 0.2–2.5 times molar to substrate |

| pH during acidification | 2–3 |

| Purity of final product | ~99.9% |

| Yield | ~55% |

This method is noted for low production cost, environmental friendliness, solvent recyclability, and good controllability.

Multi-Step Synthesis from Methylglyoxal and o-Phenylenediamine

An alternative synthetic route involves the preparation of this compound via a multi-step process starting from methylglyoxal and o-phenylenediamine.

Step 1: Cyclization

Methylglyoxal and o-phenylenediamine undergo ring-closure at 30–90 °C for 0.5–2 hours in the presence of sodium pyrosulfite catalyst to form 3-methylbenzopyrazines.Step 2: Oxidation

The 3-methylbenzopyrazines are oxidized using potassium permanganate at 60–105 °C for 1–4 hours. The mixture is cooled and filtered to remove manganese dioxide. The filtrate is concentrated by evaporation at 115 ± 3 °C to yield potassium salt of this compound.Step 3: Acidification and Decarboxylation

The potassium salt is treated with sulfuric acid (molar ratio sulfuric acid to potassium salt 1.5–3.0:1) at 30–130 °C to effect acidification and decarboxylation, producing 5-methylpyrazine-2-carboxylic acid.Step 4: Extraction and Purification

The reaction mixture is neutralized to pH 1.5–4.0, extracted with butanone, and the solvent removed by distillation. The product is crystallized, dried, and pulverized to yield a product with ≥99% purity.

| Step | Conditions / Details |

|---|---|

| Cyclization | 30–90 °C, 0.5–2 h, sodium pyrosulfite catalyst |

| Oxidation | 60–105 °C, 1–4 h, potassium permanganate |

| Evaporation | 115 ± 3 °C |

| Acidification & Decarboxylation | 30–130 °C, sulfuric acid molar ratio 1.5–3.0:1 |

| Extraction pH | 1.5–4.0 |

| Final purity | ≥99% (HPLC) |

This method is industrially scalable, uses readily available raw materials, and produces high-purity product suitable for pharmaceutical intermediates such as glipizide and lipid-lowering agents.

Catalytic Oxidation Using Manganese Dioxide-Based Catalysts

Another approach employs catalytic oxidation of 2,5-dimethylpyrazine in a fixed-bed reactor using a catalyst containing manganese dioxide, vanadium pentoxide, and aluminum oxide.

Preparation of catalyst by mixing manganese dioxide (11.5%), vanadium pentoxide (9.8%), and aluminum oxide, followed by drying at 110 °C for 20 hours and roasting at 550 °C for 5 hours.

Feeding an aqueous solution of 2,5-dimethylpyrazine (20% concentration) diluted with water (total mass 80% water) into a fixed-bed reactor at 210–220 °C with an air flow of 500 L/h.

Reaction solution is concentrated to 40% of original volume, cooled to 10–20 °C, and pH adjusted to 3 with hydrochloric acid.

Further cooling to 5 °C precipitates the product, which is filtered to obtain 5-methylpyrazine-2-carboxylic acid.

This catalytic oxidation method offers continuous processing advantages and efficient conversion under controlled temperature and flow conditions.

Summary Table of Preparation Methods

| Method | Starting Material(s) | Oxidant / Catalyst | Key Conditions | Product Purity (%) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Potassium permanganate oxidation | 2,5-Dimethylpyrazine | Potassium permanganate, inorganic base (LiOH, Na2CO3) | 5–30 °C reaction, pH 2–3 extraction | ~99.9 | ~55 | Low cost, solvent recyclable |

| Multi-step synthesis from methylglyoxal and o-phenylenediamine | Methylglyoxal, o-phenylenediamine | Potassium permanganate, sulfuric acid | Cyclization 30–90 °C, oxidation 60–105 °C, acidification 30–130 °C | ≥99 | Not specified | Industrial scale, pharmaceutical grade |

| Catalytic oxidation in fixed-bed reactor | 2,5-Dimethylpyrazine aqueous solution | MnO2-V2O5-Al2O3 catalyst, air | 210–220 °C, continuous flow | Not specified | Not specified | Continuous process, catalyst reuse |

Research Findings and Notes

The potassium permanganate oxidation method is well-documented for its balance of yield, purity, and environmental considerations. The use of inorganic bases and careful temperature control improves selectivity and reduces impurities.

The multi-step synthesis route offers a versatile industrial process with high product purity suitable for pharmaceutical intermediates. The process includes cyclization, oxidation, acidification/decarboxylation, and extraction steps, each optimized for yield and purity.

Catalytic oxidation using manganese dioxide-based catalysts provides an alternative continuous method with potential for scale-up and catalyst recycling, although detailed yield and purity data are less reported.

Across methods, solvent recovery (butanone, chloroform) and pH control during extraction are critical for maximizing product purity and minimizing waste.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Methylpyrazine-2,3-dicarboxylic acid, and what challenges arise during synthesis?

- Methodological Answer : The compound can be synthesized via condensation reactions using precursors like 2,3-diaminosuccinic acid and glyoxal under controlled pH and temperature conditions. A key challenge is managing side reactions, such as incomplete cyclization or oxidation, which require precise stoichiometric control and inert atmospheres. Post-synthesis purification via recrystallization or chromatography is critical to isolate the product .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Avoid dust formation by working in fume hoods with HEPA filters. In case of skin contact, wash immediately with soap and water. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste .

Advanced Research Questions

Q. How do hydrogen-bonding motifs influence the formation of cocrystals involving this compound and aromatic amines?

- Methodological Answer : Cocrystal formation relies on intermolecular interactions between the carboxylic acid groups of the compound and proton-accepting moieties (e.g., 4-aminobenzoic acid). X-ray crystallography reveals that cyclic hydrogen-bonded dimers and extended π-π stacking stabilize the lattice. Systematic screening using solvent evaporation or grinding methods with varied stoichiometric ratios can optimize cocrystal stability .

Q. What methodologies are effective for polymorph screening of this compound?

- Methodological Answer : High-throughput screening via solvent-mediated crystallization (e.g., using ethanol, DMSO, or water) under varying temperatures and pressures identifies polymorphs. Differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) validate phase purity. Moisture stability assays under controlled humidity (e.g., 40–80% RH) assess practical applicability .

Q. How do structural modifications of this compound derivatives alter NMDA receptor subunit selectivity?

- Methodological Answer : Substituents like bulky hydrophobic groups (e.g., phenanthrene) at the N1 position of the pyrazine ring enhance affinity for NR2C/NR2D subunits over NR2A/NR2B. Electrophysiological assays on recombinant receptors (e.g., in Xenopus oocytes) quantify subunit-specific antagonism. Schild analysis confirms competitive binding mechanisms .

Q. What role do solvate formation and thermal stability play in the solid-state applications of this compound?

- Methodological Answer : Hydrate or alcohol solvates (e.g., with water or methanol) exhibit distinct thermal profiles. Thermogravimetric analysis (TGA) identifies desolvation temperatures, while single-crystal X-ray diffraction maps solvent-channel architectures. Stability under heating (e.g., 100–200°C) determines suitability for materials science applications like MOF synthesis .

Q. How do substituents on the pyrazine ring affect the pharmacological activity of this compound derivatives?

- Methodological Answer : Introducing electron-withdrawing groups (e.g., halogens) at the 5-methyl position enhances metabolic stability and blood-brain barrier penetration. In vitro binding assays (e.g., radioligand displacement) and in vivo neuroprotection models (e.g., ischemic stroke rodents) correlate structural changes with efficacy. Computational docking studies predict binding poses at NR2 subunit interfaces .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.